Tiagabine-d6 HCl
Description
Properties
Molecular Formula |
C20H19D6NO2S2.HCl |
|---|---|
Molecular Weight |
418.05 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Tiagabine D6 Hcl
General Synthetic Methodologies for Tiagabine (B1662831) Analogs
The synthesis of Tiagabine involves constructing the molecule from key building blocks, primarily a substituted piperidine (B6355638) ring and a bis-thiophene-containing fragment.
A common synthetic route to Tiagabine involves the union of ethyl nipecotate with a bis-thiophene-containing fragment beilstein-journals.org. This coupling is typically achieved through a nucleophilic substitution reaction.
The bis-thiophene-containing fragment, 4,4-bis(3-methyl-2-thienyl)-3-buten-1-yl bromide, is a crucial intermediate. One method for its preparation involves the lithium-halogen exchange of 2-bromo-3-methylthiophene (B51420) using n-butyllithium. The resulting organolithium species is then reacted with ethyl bromobutyrate, followed by elimination of water to yield the desired unsaturated alkene subunit beilstein-journals.org.
Another approach to access key intermediates involves the hydrogenation of ethyl nicotinate (B505614) to guvacine (B1672442), which can then undergo asymmetric hydrogenation to yield the required enantiomer of nipecotate thieme-connect.com. More recent strategies have explored the use of readily modifiable starting materials like alkyl-substituted acrylates, which can be transformed into intermediates such as glycidic esters, providing flexibility for the synthesis of analogs thieme-connect.comthieme-connect.comthieme-connect.com.
The biological activity of Tiagabine is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more potent thieme-connect.comthieme.de. Therefore, enantioselective synthesis is critical. One established method involves the asymmetric hydrogenation of guvacine using noble metal catalysts under elevated hydrogen pressures to obtain the desired (R)-nipecotate thieme-connect.com.
A more recent enantioselective approach utilizes a catalytic asymmetric hydrogen atom transfer (HAT) protocol. This method is designed to construct the essential chiral tertiary carbon center of Tiagabine thieme-connect.comthieme-connect.comthieme.deresearchgate.net. This strategy often starts from a readily modifiable glycidic ester precursor thieme-connect.comthieme-connect.com.
The synthesis of Tiagabine requires a variety of precursors and reagents. Key starting materials and intermediates include ethyl nipecotate (or its enantiomerically enriched form), and the bis-thiophene fragment, 4,4-bis(3-methyl-2-thienyl)-3-buten-1-yl bromide beilstein-journals.org.
Chemical Reaction Pathways for Tiagabine Synthesis
Intermediate Preparation Routes
Deuterium (B1214612) Incorporation Techniques for Tiagabine-d6 HCl
The synthesis of this compound specifically requires the introduction of six deuterium atoms onto the methyl groups of the thiophene (B33073) rings. Based on the formal name and common practices for synthesizing isotopically labeled standards, this is typically achieved by using a deuterated precursor molecule rather than through post-synthetic hydrogen-deuterium exchange on the final Tiagabine molecule.
The most direct method for synthesizing this compound involves using 3-methyl-d3-thiophene as a starting material for the preparation of the bis-thiophene intermediate. By incorporating deuterium at this early stage, the six deuterium atoms are specifically placed on the methyl groups of the two thiophene rings in the final Tiagabine structure caymanchem.com. The subsequent synthetic steps mirror those used for the unlabeled compound, ensuring the deuterium atoms are retained in the final product.
Hydrogen-deuterium exchange (HDX) is a technique used to replace hydrogen atoms with deuterium atoms in a molecule. This can be achieved under various conditions, including acidic, basic, or metal-catalyzed environments, often in the presence of a deuterium source such as D2O. HDX is a valuable tool in analytical chemistry, particularly when coupled with mass spectrometry, to study protein conformation and dynamics or to introduce labels for quantitative analysis researchgate.netresearchgate.net.
Site-Specific Deuteration (e.g., Methyl Groups)
Site-specific deuteration aims to selectively replace hydrogen atoms with deuterium at particular locations within a molecule. For methyl groups, this can be achieved through various methods, including hydrogen/deuterium exchange reactions catalyzed by metals or other reagents symeres.comjst.go.jp. Recent advancements in this area include copper-catalyzed redox-neutral deacylation reactions that allow for site-specific and degree-controlled alkyl deuteration using methyl ketone moieties as activating groups organic-chemistry.orgnih.govacs.org. This method can achieve mono-, di-, and trideuteration at specific alkyl sites organic-chemistry.orgnih.gov. For methyl groups, this could involve using a precursor with an acetyl group adjacent to the methyl group targeted for deuteration, followed by a catalyzed exchange reaction with a deuterium source like D2O organic-chemistry.orgnih.govacs.org. Another strategy for site-selective trideuteromethyl incorporation involves the use of CD3 reagents researchgate.net.
While specific detailed synthetic procedures for this compound are not extensively publicly detailed, the general principles of using deuterated precursors or applying site-specific deuteration techniques, such as those for methyl groups, would be applicable. The precise location of the six deuterium atoms in this compound, often indicated as being on the methyl groups of the thiophene rings caymanchem.commedchemexpress.comnih.govsimsonpharma.comsussex-research.com, dictates the specific synthetic strategy employed.
Deuterium Kinetic Isotope Effects in Chemical Synthesis
Deuterium kinetic isotope effects (DKIEs) are a valuable tool in understanding chemical reaction mechanisms and can also be exploited in chemical synthesis to influence reaction outcomes libretexts.orgresearchgate.netunam.mxprinceton.edu. A kinetic isotope effect occurs when the rate of a reaction changes upon isotopic substitution libretexts.orgprinceton.edu. For deuterium, this effect is particularly pronounced due to the significant percentage mass difference between hydrogen and deuterium, which leads to differences in vibrational frequencies and zero-point energies of C-H and C-D bonds libretexts.orgprinceton.edulibretexts.org. C-D bonds are generally stronger than C-H bonds jst.go.jplibretexts.org.
In chemical synthesis, DKIEs can be used to favor specific reaction pathways or to protect certain positions from reaction. If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow down the reaction rate (a primary kinetic isotope effect) libretexts.orgunam.mxprinceton.edulibretexts.org. This difference in reaction rates can be leveraged. For example, in reactions where there are competing pathways involving the breaking of different C-H bonds, deuteration at a specific site can make that pathway slower, thereby increasing the relative rate of the alternative pathway researchgate.net. This can lead to improved yields of desired products and suppression of unwanted byproducts researchgate.net.
Studies have demonstrated the utility of DKIEs in directing the outcome of synthetic processes, including C-C bond-forming reactions researchgate.net. The decreased kinetic acidity of deuterium compared to hydrogen can be used to advantage in reactions involving proton abstraction researchgate.net. By replacing acidic protons with deuterons, unwanted side reactions involving proton transfer can be suppressed researchgate.net. This principle has been applied in reductive cyclization reactions, where deuteration increased the yield of the cyclized product by suppressing the formation of an uncyclized byproduct researchgate.net.
Preclinical Pharmacological Research of Tiagabine and Its Deuterated Analog
Mechanism of Action at the Molecular Level
The primary mechanism of action of Tiagabine (B1662831) at the molecular level involves its interaction with GABA transporters, specifically GABA transporter 1 (GAT-1). This interaction leads to an increase in the concentration of GABA in the extracellular space, thereby enhancing inhibitory neurotransmission in the central nervous system. The deuterated analog, Tiagabine-d6 HCl, is expected to exert its effects through a similar mechanism due to the minimal impact of deuterium (B1214612) substitution on the fundamental chemical and biological activity, although specific preclinical pharmacological data solely for this compound are limited in the literature.
Inhibition of GABA Transporter 1 (GAT-1)
Tiagabine functions as a potent and selective inhibitor of GAT-1, a member of the Na+/Cl--coupled transporter family (SLC6) responsible for the reuptake of GABA from the synaptic cleft back into presynaptic neurons and glial cells tandfonline.comneupsykey.compatsnap.com. By blocking GAT-1, Tiagabine reduces the clearance of synaptically released GABA, leading to elevated extracellular GABA levels and consequently enhancing GABAergic inhibition tandfonline.comneupsykey.compatsnap.comnih.gov. This mechanism is considered central to its pharmacological effects observed in preclinical studies tandfonline.compatsnap.comresearchgate.net. Tiagabine has shown little or no activity on other GABA transporters, such as GAT-2, GAT-3, or BGT-1, demonstrating its selectivity for GAT-1 neupsykey.comnih.gov.
Binding Site Characterization
Studies investigating the binding site of Tiagabine on GAT-1 have revealed complex interactions. Tiagabine is believed to bind to recognition sites associated with the GABA uptake carrier fda.gov. Molecular modeling studies based on homology models of GAT-1 have suggested that Tiagabine binds partially within the S1 (substrate) binding site and partially in a secondary site (S2), stabilizing an outward-open conformation of the transporter mdpi.comresearchgate.netresearchgate.netresearchgate.net. The nipecotic acid fragment of Tiagabine is thought to be located in the S1 site, mimicking the substrate, while its aromatic rings are arranged within the S2 site or the extracellular vestibule mdpi.complos.orgfrontiersin.orgnih.gov.
More recent cryo-electron microscopy structures of human GAT-1 in complex with Tiagabine have presented a potentially different binding mode, suggesting that Tiagabine might lock GAT-1 in an inward-open conformation by blocking the intracellular gate of the GABA release pathway mdpi.comresearchgate.netnih.gov. This contrasts with some previous molecular modeling findings that favored an outward-open state binding mdpi.comresearchgate.netnih.gov. The discrepancy between these findings suggests that Tiagabine might interact with GAT-1 in multiple conformations or that the observed binding modes represent different steps in the inhibition process mdpi.comresearchgate.net. Further experimental verification is needed to fully elucidate the precise, high-affinity binding site and mechanism of inhibition mdpi.comnih.gov.
Molecular Modeling and Simulation of GAT-1 Interactions
Molecular modeling and simulation techniques, such as steered molecular dynamics (SMD), have been employed to explore the binding and interaction of Tiagabine with GAT-1 plos.orgfrontiersin.orgnih.gov. These simulations aim to provide insights into the molecular determinants of Tiagabine's inhibitory action and to understand its binding modes within the transporter plos.orgfrontiersin.orgnih.gov. Studies have investigated different hypothetical binding modes of Tiagabine within GAT-1, comparing their stability and binding energies using methods like MM-GBSA calculations mdpi.comresearchgate.netnih.gov. These computational approaches have supported the hypothesis that Tiagabine's binding involves interactions with residues in both the S1 and S2 sites mdpi.comresearchgate.netplos.org. Steered molecular dynamics simulations have also been used to explore the potential translocation pathway of ligands in GAT-1 and rationalize the inhibitory association of Tiagabine plos.org.
Modulation of Extracellular GABA Concentrations
The inhibition of GAT-1 by Tiagabine leads to a significant increase in extracellular GABA concentrations in various brain regions, as demonstrated in preclinical studies using techniques like in vivo microdialysis in rats nih.govfda.govresearchgate.net. This elevation of extracellular GABA is considered a key factor in the pharmacological effects of Tiagabine patsnap.comnih.gov. Increased extracellular GABA enhances the activation of both GABAA and GABAB receptors, leading to increased inhibitory neurotransmission researchgate.net. Studies have shown that Tiagabine can prolong the duration of GABA-mediated inhibitory postsynaptic potentials in neuronal cultures, consistent with sustained levels of GABA in the synaptic cleft neupsykey.comphysiology.org. The extent of the increase in extracellular GABA levels is dose-dependent in preclinical models nih.govresearchgate.netplos.org.
In vitro Pharmacological Characterization
In vitro pharmacological studies have been crucial in characterizing the activity and selectivity of Tiagabine at the molecular level. These studies typically involve assessing the compound's ability to inhibit GABA uptake in various preparations and determining its binding affinities for different receptors and transporters.
Receptor Binding Affinities and Selectivity Profiles
Preclinical in vitro studies have demonstrated that Tiagabine exhibits high affinity and selectivity for the GAT-1 transporter neupsykey.comresearchgate.nettocris.commdpi.com. Quantitative data from these studies provide insights into the potency of Tiagabine as a GAT-1 inhibitor. For instance, Tiagabine hydrochloride has been reported to have an IC50 of 67 nM for GAT-1 in vivo tocris.com. In primary cell cultures, Tiagabine showed potency in inhibiting [3H]GABA uptake with IC50 values of 446 nM in neurons and 182 nM in glial cells mdpi.com. In vitro experiments have also shown that Tiagabine binds to recognition sites associated with the GABA uptake carrier fda.gov.
Importantly, Tiagabine has been shown to have negligible affinity for other GABA transporter subtypes (GAT-2, GAT-3, BGT-1) and a lack of significant affinity for a wide range of other neurotransmitter receptor binding sites and/or uptake sites neupsykey.comnih.govresearchgate.net. This selectivity for GAT-1 is a defining characteristic of Tiagabine's pharmacological profile neupsykey.comnih.govresearchgate.net.
In Vitro Inhibition of [3H]GABA Uptake by Tiagabine
| Preparation | IC50 (nM) | Citation |
| GAT-1 (in vivo) | 67 | tocris.com |
| Neurons (primary culture) | 446 | mdpi.com |
| Glial cells (primary culture) | 182 | mdpi.com |
Inhibition of [3H]-GABA Uptake in Cellular Models (e.g., Synaptosomes, Neurons, Glia, Astrocytes)
Tiagabine is a potent and selective inhibitor of the GABA transporter type 1 (GAT-1), a protein responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells nih.govresearchgate.netnih.govpsu.eduprobes-drugs.orgresearchgate.netresearchgate.net. This inhibition leads to an increase in the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission nih.govebmconsult.comnih.gov.
Studies utilizing various cellular models have demonstrated Tiagabine's ability to inhibit [3H]-GABA uptake. Inhibition of GABA uptake has been observed in synaptosomes, neuronal cell cultures, and glial cell cultures nih.govnih.govebmconsult.comnih.gov. Specifically, Tiagabine has been shown to inhibit synaptosomal GABA uptake with an IC50 value of 67 nM in rat forebrain-derived synaptosomes fda.gov. In cultured neurons and astrocytes, Tiagabine is also a potent inhibitor of GABA uptake nih.gov. The elevation of extracellular GABA levels in specific brain regions, such as the globus pallidus, ventral pallidum, and substantia nigra, has been documented in rats following Tiagabine administration, at doses corresponding to those effective in inhibiting seizures nih.govebmconsult.comfda.gov.
Comparative Activity with Other GABAergic Compounds
Preclinical studies have compared the activity of Tiagabine with other compounds that modulate the GABAergic system. Tiagabine is characterized as a selective inhibitor of GAT-1 nih.govresearchgate.netnih.govpsu.eduprobes-drugs.orgresearchgate.netresearchgate.net. In contrast, other GABAergic compounds may act through different mechanisms, such as inhibiting GABA-transaminase (e.g., vigabatrin) or modulating GABAA receptors (e.g., benzodiazepines and barbiturates) nih.govworldscientific.com.
In comparative anticonvulsant profiling, Tiagabine has demonstrated higher potency in certain seizure models compared to other antiepileptic drugs (AEDs) with different mechanisms of action. For instance, in antagonizing tonic convulsions induced by pentylenetetrazole (PTZ) and DMCM in mice, Tiagabine exhibited lower ED50 values compared to lamotrigine, gabapentin (B195806), and vigabatrin (B1682217) nih.gov.
Table 1: Comparative ED50 Values in Chemically-Induced Seizure Models in Mice (μmol/kg) nih.gov
| Compound | PTZ (Tonic) | DMCM (Tonic) |
| Tiagabine | 2 | 2 |
| Lamotrigine | 9 | 43 |
| Gabapentin | 185 | 452 |
| Vigabatrin | 2322 | >7740 |
Another GABA uptake inhibitor, NNC-711, has also been compared to Tiagabine. In studies examining the effects on extracellular GABA levels in the rat thalamus, both Tiagabine and NNC-711 produced dose-dependent increases in GABA concentration, although the concentrations required were higher than those typically effective for anticonvulsant purposes nih.gov. In the rat kindling model, the order of anticonvulsant potency among three GABA uptake inhibitors tested was NNC-711 > Tiagabine > SKF-89976A, which correlated with their in vitro GABA uptake inhibitory efficacy nih.gov.
In vivo Preclinical Efficacy Studies in Animal Models
Tiagabine has been evaluated in a variety of animal models to assess its preclinical efficacy against seizures, reflecting different types of epilepsy. These studies provide insights into the spectrum of activity of Tiagabine.
Anti-Seizure Activity in Acute Seizure Models
Acute seizure models are commonly used for initial screening of potential anticonvulsant activity.
Tiagabine has shown notable efficacy in chemically-induced seizure models. It is effective against the tonic phase of subcutaneous PTZ-induced seizures in both mice and rats nih.govebmconsult.comnih.gov. Tiagabine is also potent against DMCM-induced seizures in mice caymanchem.comnih.govebmconsult.comnih.govfda.govnih.gov.
Interestingly, Tiagabine exhibits a biphasic dose-response curve against PTZ- and DMCM-induced convulsions, with attenuated effectiveness observed at higher doses nih.govebmconsult.comnih.govfda.gov. Tiagabine is also capable of blocking PTZ-induced clonic convulsions, an effect seen at lower but not higher doses nih.gov.
In contrast to its efficacy in many chemically-induced models, Tiagabine demonstrates limited efficacy in the maximal electroshock (MES) seizure model. Studies have indicated that Tiagabine has little efficacy against MES seizures in rats nih.govebmconsult.comnih.gov and shows activity only at neurotoxic doses fda.gov. Some research suggests it is ineffective in the MES test at non-toxic doses researchgate.netmdpi.com. However, at higher doses (greater than 2 mg/kg), Tiagabine has been reported to significantly elevate the threshold for electroconvulsions in mice jpccr.eu. The MES model is generally considered predictive of efficacy against generalized tonic-clonic seizures, and the lack of strong activity of Tiagabine in this model aligns with its clinical profile mdpi.comuc.pt.
Chemically-Induced Seizure Models (e.g., Pentylenetetrazole (PTZ), DMCM)
Efficacy in Chronic Epilepsy Models (e.g., Amygdala Kindling, Genetic Absence Epilepsy Rats from Strasbourg (GAERS))
Chronic epilepsy models, such as kindling and genetic models, are used to evaluate potential efficacy against more complex or specific types of epilepsy.
Tiagabine has demonstrated efficacy in the amygdala kindling model in rats, a model relevant to temporal lobe epilepsy nih.govebmconsult.comnih.govnih.govnih.govnih.gov. In kindled rats, Tiagabine reduced seizure severity and afterdischarge duration in a dose-dependent manner fda.govnih.govnih.gov. Daily treatment with Tiagabine has also been shown to significantly retard the development of kindling nih.gov.
In models of absence epilepsy, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, Tiagabine has shown a different effect. Instead of suppressing seizures, Tiagabine has been reported to exacerbate absence-like spike-wave discharges in models of non-convulsive epilepsy like GAERS and WAG/Rij rats researchgate.netfda.gov. This suggests that Tiagabine's mechanism of action, by enhancing GABAergic transmission, may paradoxically worsen absence seizures, which are believed to involve alterations in thalamocortical circuitry where increased GABAergic activity can be pro-epileptic researchgate.net. The GAERS model is considered a relevant model for translational research in absence epilepsy synapcell.com.
Modulation of Brain Neurotransmitter Levels via Microdialysis (e.g., Extracellular GABA)
Preclinical studies employing in vivo microdialysis have demonstrated that tiagabine, a selective inhibitor of the GABA transporter 1 (GAT-1), significantly elevates extracellular levels of gamma-aminobutyric acid (GABA) in various brain regions in a dose-dependent manner nih.govlongdom.orgnih.govresearchgate.net. This mechanism is considered central to tiagabine's pharmacological activity.
Studies in awake, freely moving rats utilizing microdialysis have shown that systemic administration of tiagabine leads to increased extracellular GABA concentrations in areas such as the nucleus accumbens, globus pallidus, ventral pallidum, and substantia nigra longdom.orgresearchgate.net. For instance, doses of 3, 10, and 20 mg/kg (i.p.) of tiagabine significantly elevated extracellular GABA levels in the nucleus accumbens in a dose-dependent fashion longdom.org. Similarly, doses of 11.5 or 21.0 mg/kg (i.p.) of tiagabine increased extracellular GABA concentrations in the globus pallidus, ventral pallidum, and substantia nigra researchgate.net. A dose of 30 mg/kg i.p. in rats increased extracellular GABA levels in the medial thalamus by nearly twofold nih.gov. These findings underscore tiagabine's ability to enhance GABAergic neurotransmission by inhibiting its reuptake.
Evaluation in Animal Models of Neuropathic Pain
Preclinical investigations have evaluated the potential of tiagabine in various animal models of pain, including those designed to mimic neuropathic pain conditions. These studies suggest that tiagabine possesses antinociceptive properties.
Tiagabine has been shown to reduce allodynia in rodent models of neuropathic pain caymanchem.comtargetmol.com. In a study evaluating tiagabine in animal models of neuropathic and nociceptive pain, it demonstrated antinociceptive effects in tests utilizing mechanical (paw pressure), chemical (abdominal constriction), and thermal (hot plate) noxious stimuli in mice and rats nih.gov. Specifically, systemic administration of tiagabine increased the rat paw pressure nociceptive threshold in a time-correlated manner with increased extracellular GABA levels nih.gov. Dose-related antinociception was also observed in the mouse hot plate and abdominal constriction tests nih.gov. Furthermore, tiagabine has shown efficacy in the partial sciatic nerve ligation (PSNL) model, a common model for neuropathic pain nih.gov. It was noted as the only prototype compound among those tested that showed significant analgesic effects in four different pain models: formalin, writhing, tail flick, and PSNL nih.gov.
Pharmacodynamic Assessment in Rodent Models
Pharmacodynamic assessments in rodent models have been crucial in characterizing the in vivo effects of tiagabine, particularly concerning its anticonvulsant and potential analgesic activities.
Dose-Response Relationships in Experimental Paradigms
Dose-response relationships for tiagabine have been established in various preclinical models, reflecting its pharmacodynamic effects. In microdialysis studies, the increase in extracellular GABA levels has been shown to be dose-dependent longdom.orgresearchgate.net.
In models of seizures, tiagabine exhibits dose-dependent anticonvulsant effects. It has demonstrated efficacy against seizures induced by DMCM and pentylenetetrazol (PTZ) in mice and rats, as well as sound-induced seizures in genetically epilepsy-prone rats (GEPR) and amygdala-kindled seizures in rats fda.govdrugs.comnih.gov. Notably, tiagabine can produce a biphasic dose-response curve against PTZ- and DMCM-induced convulsions, with attenuated effectiveness observed at higher doses fda.govdrugs.com.
In pain models, dose-related antinociception has been observed nih.gov. For example, in the mouse hot plate and abdominal constriction tests, dose-dependent significant antinociception was noted at doses of 1 and 3 mg/kg i.p. nih.gov.
The ED50 values (effective dose 50%) for tiagabine have been determined in several preclinical models:
| Model | Species | Route | ED50 (mg/kg) | Reference |
| DMCM-induced clonic convulsions | mice | i.p. | 1.2 | caymanchem.com |
| DMCM-induced clonic seizures | mice | i.p. | ~2 | fda.govnih.gov |
| PTZ-induced tonic convulsions | mice | i.p. | ~2 | nih.gov |
| Sound-induced seizures | DBA/2 mice | i.p. | ~1 | nih.gov |
| PTZ-induced clonic convulsions | mice | i.p. | 5 | nih.gov |
| Amygdala-kindled seizures (focal) | rats | i.p. | ~36 µmol/kg | nih.gov |
| Rat paw pressure nociception | rats | i.p. | Not specified, but dose-dependent effect shown at 30 mg/kg | nih.gov |
| Mouse hot plate test | mice | i.p. | Dose-dependent effect shown at 1 and 3 mg/kg | nih.gov |
| Mouse abdominal constriction test | mice | i.p. | Dose-dependent effect shown at 1 and 3 mg/kg | nih.gov |
| PSNL model | rats | Not specified | 15 mg/kg | nih.gov |
| Formalin assay | mice | Not specified | 5 and 15 mg/kg reduced response | nih.gov |
| Writhing assay | mice | Not specified | 15 mg/kg reduced writhing | nih.gov |
| Tail flick test | mice | Not specified | 5 mg/kg demonstrated effect | nih.gov |
Interaction Profiles with Concomitant Preclinical Agents
Preclinical studies have investigated the pharmacodynamic interactions of tiagabine with other agents, particularly other antiepileptic drugs, in rodent models.
Isobolographic analysis, a method used to quantify drug interactions, has revealed synergistic or additive interactions between tiagabine and other antiepileptic drugs in preclinical seizure models nih.govpublisherspanel.comadvms.pljpccr.eu. For instance, combinations of tiagabine and gabapentin have shown synergistic interactions in the maximal electroshock seizure threshold (MEST) test and a tendency towards synergistic interactions in the pentylenetetrazol (PTZ)-induced seizure test in mice nih.gov. The interaction between tiagabine and valproate in the mouse PTZ model was found to be additive and pharmacodynamic in nature advms.pl.
Metabolic Fate and Biotransformation Pathways in Research
Role of Deuteration in Metabolic Stability Studies
Deuteration is a valuable tool in drug metabolism research, particularly for assessing metabolic stability. Replacing hydrogen with deuterium (B1214612) can influence the rate at which a molecule is metabolized by enzymes. dovepress.comgabarx.comvenable.comjuniperpublishers.com
Influence of Deuterium on Carbon-Hydrogen Bond Scission
The key to the effect of deuteration lies in the difference between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. A C-D bond is slightly stronger and has lower vibrational frequencies than a C-H bond. dovepress.comgabarx.comvenable.comjuniperpublishers.comscirp.orginformaticsjournals.co.inwikipedia.org This difference in bond strength means that more energy is required to break a C-D bond compared to a C-H bond. scirp.org In metabolic processes, particularly those catalyzed by cytochrome P450 enzymes which often involve the cleavage of C-H bonds, replacing hydrogen with deuterium at metabolically vulnerable positions can slow down the reaction rate. dovepress.comvenable.comjuniperpublishers.cominformaticsjournals.co.inresearchgate.netnih.gov
Kinetic Isotope Effects in Enzymatic Reactions
The phenomenon where the reaction rate changes due to isotopic substitution is known as the kinetic isotope effect (KIE). gabarx.comscirp.orginformaticsjournals.co.inwikipedia.orgnih.govnih.govfiveable.me A significant primary deuterium KIE is observed when the breaking of a C-H (or C-D) bond is at least partially rate-limiting in an enzymatic reaction. scirp.orgresearchgate.netnih.govnih.gov By comparing the reaction rates of a non-deuterated drug and its deuterated analog, researchers can gain insights into the mechanism of the enzymatic reaction and identify the steps that involve C-H bond cleavage. wikipedia.orgnih.govfiveable.me This is particularly relevant for enzymes like cytochrome P450s, which are involved in a large fraction of drug metabolism reactions and often catalyze oxidations involving C-H bond breaking. researchgate.netnih.govnih.gov The presence of a KIE can indicate that hydrogen abstraction is a rate-limiting step in the metabolic pathway. nih.gov
Identification of Tiagabine (B1662831) Metabolites in Preclinical Systems
Studies on the metabolism of tiagabine in preclinical systems have identified several metabolic pathways. Although the metabolism of tiagabine has not been fully elucidated, in vivo and in vitro studies point to at least two primary pathways in humans: thiophene (B33073) ring oxidation and glucuronidation. ebmconsult.comnih.govfda.govmedlink.com These findings from preclinical studies on tiagabine are relevant to the research use of Tiagabine-d6 HCl as an internal standard for tracking these metabolic processes.
Thiophene Ring Oxidation Metabolites
One significant metabolic pathway for tiagabine involves the oxidation of its thiophene ring. This leads to the formation of 5-oxo-tiagabine, which has been identified as a major metabolite in humans, rats, and dogs. ebmconsult.comnih.govfda.govmedlink.comfda.govdoctorlib.org In vitro studies using rat hepatic microsomes also showed 5-oxo formation as a major pathway. fda.gov The 5-oxo-tiagabine metabolite is reported to be pharmacologically inactive. ebmconsult.comnih.govfda.govdoctorlib.org
Glucuronidation Pathways
Another identified metabolic pathway for tiagabine is glucuronidation. ebmconsult.comnih.govfda.govmedlink.com This process involves the conjugation of tiagabine or its metabolites with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase enzymes. drugbank.com Glucuronidation generally increases the water solubility of compounds, facilitating their excretion from the body, primarily in urine and feces. ebmconsult.comnih.govfda.govdoctorlib.org
Unidentified Metabolites in in vitro and in vivo Studies
Despite the identification of thiophene ring oxidation and glucuronidation pathways, the metabolism of tiagabine has not been fully elucidated. ebmconsult.comnih.govfda.gov Studies indicate that a portion of the administered dose is excreted as metabolites that have not yet been identified. ebmconsult.comnih.govfda.gov Approximately 25% of the dose is excreted in urine and 63% in feces, primarily as metabolites, with at least two of these metabolites remaining unidentified. ebmconsult.comnih.govfda.gov This highlights the complexity of tiagabine's biotransformation and the ongoing need for comprehensive metabolic profiling in research.
Compound Names and PubChem CIDs
Enzymology of Tiagabine Biotransformation
Tiagabine undergoes extensive metabolism in the liver, primarily through enzymatic processes drugbank.comnih.gov. Identifying the specific enzymes involved is crucial for predicting potential drug-drug interactions and understanding variations in drug response.
Role of Cytochrome P450 Isoforms (e.g., CYP3A)
Research indicates that the cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of tiagabine. The 3A isoform subfamily, particularly CYP3A4, is considered the primary enzyme responsible for tiagabine metabolism drugbank.comnih.govpdr.netbmj.comdoctorlib.org. Studies using human hepatic microsomes have shown a correlation between the disappearance of tiagabine and CYP3A-mediated activity. Selective inhibition studies further support the prominent role of CYP3A in tiagabine's biotransformation doctorlib.org. While other CYP isoforms (such as CYP2D6, 2E1, 1A2, 2C9, and 2A6) were investigated, they showed little evidence of playing a significant role in tiagabine metabolism doctorlib.org.
Other Contributing Enzymes (e.g., Glucuronosyltransferases)
While CYP enzymes, particularly CYP3A4, are the major players in tiagabine metabolism, the involvement of other enzymes like UDP-glucuronosyltransferases (UGTs) has also been considered. However, some research suggests that tiagabine does not significantly inhibit or induce UGT enzymes pdr.netnih.govpsychiatryonline.org. One study in dogs indicated that glucuronidation was a major pathway in that species, with the acyl glucuronide being excreted in bile fda.gov. This highlights potential species differences in metabolic pathways.
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing Deuterated Analogs
Deuterated analogs like this compound are valuable tools in preclinical ADME studies. They allow researchers to track the labeled compound and its metabolites, providing insights into absorption, distribution, metabolism, and excretion processes.
Tracer Applications in Metabolic Pathway Elucidation
Deuterated compounds serve as metabolic tracers, enabling the elucidation of metabolic pathways. By administering a deuterated analog and analyzing the resulting metabolites using techniques like mass spectrometry, researchers can identify the sites of metabolism and the structures of the metabolic products utsouthwestern.edubitesizebio.com. The deuterium label helps distinguish the administered compound and its metabolites from endogenous substances or background noise in analytical measurements isotope.com. This is particularly useful in complex biological matrices.
In vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)
In vitro systems, such as liver microsomes and hepatocytes, are widely used in preclinical metabolism studies to assess metabolic stability and identify metabolic pathways and the enzymes involved tandfonline.comwuxiapptec.comnih.gov. Liver microsomes, containing a high concentration of CYP enzymes, are useful for studying oxidative metabolism. Hepatocytes, representing intact liver cells, can provide a more complete picture of metabolism, including phase II reactions like glucuronidation. Incubating deuterated tiagabine with these systems allows for the identification and quantification of deuterated metabolites, helping to map the metabolic fate of the compound and understand the enzymes responsible for specific transformations fda.gov.
Interactive Data Table: Key Enzymes in Tiagabine Biotransformation
| Enzyme Class | Primary Isoform(s) Involved | Role in Tiagabine Metabolism | Evidence Source(s) |
| Cytochrome P450 (CYP) | CYP3A4 | Primary metabolism | drugbank.comnih.govpdr.netbmj.comdoctorlib.org |
| UDP-Glucuronosyltransferase (UGT) | Species-dependent (e.g., in dogs) | Potential metabolic pathway | fda.gov |
Advanced Analytical Methodologies for Tiagabine D6 Hcl
Mass Spectrometry (MS)-Based Quantification
Mass spectrometry is a powerful analytical technique widely used for the identification and quantification of compounds. When coupled with chromatographic separation techniques, it provides high selectivity and sensitivity. Tiagabine-d6 HCl is particularly relevant in MS-based methods for tiagabine (B1662831) analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a prevalent technique for the quantification of pharmaceutical compounds, including tiagabine, in complex biological matrices. This compound is frequently employed as an internal standard in LC-MS/MS methods for tiagabine analysis caymanchem.comveeprho.comtargetmol.comsapphire-usa.comsapphirebioscience.com. This involves separating the analyte (tiagabine) and the internal standard (this compound) by liquid chromatography before they enter the mass spectrometer for detection and quantification. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is considered a gold standard for quantitative bioanalysis due to its ability to compensate for matrix effects and variations in sample processing researchgate.net. Studies have described LC-MS/MS methods for the analysis of tiagabine in biological matrices, often utilizing a deuterated internal standard researchgate.netnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another mass spectrometry-based technique that can be used for the analysis of volatile and semi-volatile compounds. While LC-MS/MS is more commonly cited for tiagabine analysis, likely due to the compound's properties, GC-MS can also potentially be used, and this compound is indicated for use as an internal standard in GC-MS methods for tiagabine quantification caymanchem.comtargetmol.comsapphire-usa.comsapphirebioscience.com.
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a sample. While the search results specifically mention stable isotope-labeled compounds and their use in MS, there is no direct information found regarding the specific application of this compound in IRMS. IRMS is typically used for determining the natural isotopic abundance or for tracing purposes, rather than routine quantification with added labeled standards in the same way as LC-MS or GC-MS. Therefore, based on the provided search results, a detailed description of this compound's application in IRMS cannot be provided within the scope of this article.
Application of this compound as an Internal Standard
This compound is widely used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of tiagabine in various analytical applications caymanchem.comveeprho.comtargetmol.comsapphire-usa.comsapphirebioscience.com. The principle behind using a SIL-IS is that it behaves very similarly to the analyte (unlabeled tiagabine) throughout the analytical process, from sample preparation through chromatographic separation and mass spectrometric detection.
Stable isotope-labeled standards like this compound are considered ideal internal standards because they closely mimic the physicochemical properties of the analyte while being distinguishable by mass spectrometry due to the isotopic substitution a-2-s.comresearchgate.net. This allows for accurate correction of variations that can occur during the analytical workflow.
Calibration and Quantitative Analysis
In quantitative analysis using mass spectrometry, a calibration curve is typically generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard tsijournals.com. The ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration. For samples with unknown analyte concentrations, the same amount of internal standard is added, and the analyte concentration is determined from the calibration curve based on the analyte-to-internal standard signal ratio. The use of this compound as an internal standard in this process helps to ensure the accuracy and reliability of the quantitative results for tiagabine caymanchem.comtsijournals.com. Research has evaluated the impact of cross signal contributions between an analyte and its internal standard on quantitation in LC-MS based bioanalysis, highlighting the importance of using appropriate internal standard concentrations for accurate results, particularly at low analyte concentrations researchgate.net.
Compensation for Matrix Effects
Matrix effects are a significant challenge in quantitative mass spectrometry, particularly when analyzing complex samples like biological fluids. These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement mdpi.comchromatographyonline.com. Stable isotope-labeled internal standards like this compound are highly effective at compensating for matrix effects because they are affected by the matrix in a manner similar to the analyte researchgate.netmdpi.comnih.gov. By monitoring the signal ratio of the analyte to the internal standard, any suppression or enhancement caused by the matrix is proportionally applied to both compounds, thus normalizing the signal and improving the accuracy of the quantification researchgate.netmdpi.com. The ability of SIL-IS to compensate for matrix effects is closely related to their co-elution with the analyte during chromatography mdpi.com.
Method Validation in Bioanalytical Research
Method validation in bioanalytical research is a critical process to ensure the reliability, accuracy, and consistency of quantitative measurements of analytes in biological samples. researchgate.net For this compound, particularly when used as an internal standard for tiagabine, validation involves assessing parameters such as selectivity, sensitivity, accuracy, precision, matrix effects, recovery, and stability. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a common practice in LC-MS based bioanalysis to compensate for potential variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification of the unlabeled analyte. caymanchem.comresearchgate.net While specific validation data for this compound were not extensively detailed in the search results, its intended use as an internal standard in LC-MS for tiagabine quantification necessitates rigorous method validation according to regulatory guidelines. caymanchem.comresearchgate.netsynzeal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is a powerful technique for the structural elucidation and characterization of organic compounds, including this compound. acs.orgbeilstein-journals.org Different NMR nuclei provide complementary information about the molecule's structure and isotopic composition.
Proton (¹H) NMR Spectroscopy for Deuteration Confirmation
¹H NMR spectroscopy is routinely used to confirm the structure of organic molecules by analyzing the chemical shifts, multiplicity, and integration of proton signals. For this compound, ¹H NMR is particularly important for confirming the sites of deuteration and assessing the extent of deuterium (B1214612) incorporation. The signals corresponding to the protons on the methyl groups of the thiophene (B33073) rings in unlabeled tiagabine would be significantly reduced or absent in the ¹H NMR spectrum of this compound, depending on the level of deuteration. New or altered signals might appear due to residual protons at the deuterated positions or coupling to nearby protons. While specific ¹H NMR data for this compound were not provided in detail, general principles of ¹H NMR apply. The ¹H NMR spectrum of unlabeled tiagabine shows characteristic signals for its various proton environments, including those on the thiophene rings, the butenyl chain, and the piperidine (B6355638) ring. clockss.org The absence or significant reduction of the methyl proton signals on the thiophene rings in the ¹H NMR spectrum of this compound confirms the successful deuteration at these positions.
Carbon (¹³C) NMR Spectroscopy for Structural Characterization
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon signals are influenced by their electronic environment, making ¹³C NMR valuable for confirming the structural integrity of this compound. acs.orgbeilstein-journals.org While direct ¹³C NMR data for this compound were not found, ¹³C NMR of unlabeled tiagabine would show signals for all unique carbon atoms. clockss.org Deuteration typically affects the chemical shifts of nearby carbon atoms due to the isotope effect, and the signals for the deuterated methyl carbons might be broadened or shifted. Analysis of the ¹³C NMR spectrum can help confirm the structure and identify any unexpected structural changes that might have occurred during the deuteration process.
Deuterium (²H) NMR Spectroscopy for Isotopic Purity
²H NMR spectroscopy is specifically used to directly observe deuterium nuclei and is the most definitive method for confirming the presence and location of deuterium atoms in a molecule. washington.edu For this compound, ²H NMR is essential for verifying the isotopic purity and confirming that the deuterium atoms are incorporated at the intended positions, i.e., the methyl groups of the thiophene rings. The ²H NMR spectrum would show signals only for the deuterated positions, providing a direct measure of the isotopic enrichment at these sites. A high isotopic purity (e.g., ≥99% deuterated forms as mentioned for some commercially available this compound) would be reflected in the intensity of the ²H NMR signals relative to any potential signals from residual protons at the deuterated positions (if the experiment were designed to detect them, which is not typical for standard ²H NMR). caymanchem.com
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. lakeheadu.ca
Fourier Transform Infrared (FTIR) Spectroscopy
Raman Spectroscopy and Enhanced Variants
Raman spectroscopy is a non-invasive and non-destructive vibrational spectroscopic technique that provides detailed information about the molecular composition, structure, and interactions within a compound. pace.edueuropeanpharmaceuticalreview.com It relies on the inelastic scattering of photons to measure the vibrational modes of molecules. pace.edueuropeanpharmaceuticalreview.com While the Raman effect is inherently weak, leading to a need for intense laser sources and sensitive detectors, it offers advantages such as the ability to analyze samples through glass and plastic packaging and the potential for in situ and on-line analysis using fiber optic probes. europeanpharmaceuticalreview.com
Raman spectroscopy can be used for both qualitative and quantitative analysis of pharmaceutical compounds. sfu.caamericanpharmaceuticalreview.com Enhanced variants like Surface-Enhanced Raman Scattering (SERS) can significantly amplify the weak Raman signal by adsorbing molecules onto rough metallic substrates, achieving enhancement factors of up to 10⁶-10⁸ or more. europeanpharmaceuticalreview.com This enhancement allows for increased sensitivity, which is beneficial for identifying minor components in a mixture. europeanpharmaceuticalreview.com Although specific studies on the Raman spectrum of this compound were not extensively found, Raman spectroscopy is a general technique applicable to the structural analysis of organic molecules and their salts. Studies on other hydrochloride salts, such as thiamine (B1217682) hydrochloride, demonstrate the utility of FT-Raman and FT-IR in spectral analysis and the monitoring of pH influence on the molecular form. sfu.cascispace.com The technique can differentiate polymorph mixtures and has been used for quantitative analysis of polymorphic impurities in tablets. sfu.ca
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of pharmaceutical compounds like this compound. High-Performance Liquid Chromatography (HPLC) and its chiral variant are commonly employed for these purposes. iajps.comtsijournals.comcat-online.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful liquid chromatography technique widely used for the quantitative analysis and purity assessment of drug substances and finished products. iajps.comtsijournals.compharmacopeia.cn It involves the separation of components based on their interactions with a stationary phase and a mobile phase. Various modes of separation exist, including normal phase, reversed phase, ion exchange, and reversed phase ion pair chromatography. iajps.com
For Tiagabine HCl, reversed-phase HPLC methods have been developed and validated for its estimation in bulk and pharmaceutical formulations. iajps.comtsijournals.com These methods typically involve using a UV detector, often at a wavelength around 254 nm or 257 nm, where tiagabine exhibits significant absorbance. iajps.comtsijournals.compharmacopeia.cnnih.gov The purity of Tiagabine HCl is commonly assessed by HPLC, with reported purities often exceeding 98% or 99%. bdg.co.nztcichemicals.comtocris.commerckmillipore.com Certificates of analysis for Tiagabine HCl frequently include HPLC chromatograms to verify identity and purity. bdg.co.nzbdg.co.nz
Data on HPLC parameters for Tiagabine HCl analysis include:
Detection Wavelength: 254 nm or 257 nm. tsijournals.compharmacopeia.cnnih.gov
Column: C18 (L1 packing) is a common stationary phase used in reversed-phase HPLC. pharmacopeia.cn
Mobile Phase: Compositions vary depending on the specific method, often involving mixtures of water (sometimes acidified with phosphoric acid) and organic solvents like acetonitrile (B52724) or methanol. pharmacopeia.cn
Flow Rate: Typically around 1.0 mL per minute. pharmacopeia.cn
An example of a reversed-phase HPLC method for Tiagabine Hydrochloride involves a mobile phase prepared from filtered and degassed mixtures of Solution A (water adjusted to pH 2.3 with phosphoric acid) and Solution B (acetonitrile), with variable mixtures used as directed for the chromatographic system. pharmacopeia.cn
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is a specific type of HPLC used to separate stereoisomers, particularly enantiomers, which are non-superimposable mirror images. nih.govcat-online.comacs.org This technique is critical for analyzing the enantiomeric purity of chiral drugs like tiagabine, where one enantiomer is significantly more pharmacologically active than the other. nih.govthieme-connect.com
Chiral HPLC methods for tiagabine HCl have been developed and validated to determine its chiral purity and the purity of its chiral precursors. nih.gov These methods often utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other. acs.orgpravara.com Polysaccharide-based CSPs, such as cellulose (B213188) derivatives (e.g., Chiralcel-OD, Chiralcel-OG), are widely used for chiral separations of compounds including tiagabine. nih.govnih.govpravara.comchiraltech.com
Specific chiral HPLC methods for tiagabine HCl have involved:
Stationary Phase: Modified cellulose stationary phases like Chiralcel-OD or Pirkle type phenyl glycine (B1666218) columns. nih.govnih.gov
Mobile Phase: Mixtures of organic solvents such as hexane, isopropanol, and ethanol, sometimes with acidic additives like trifluoroacetic acid. nih.govnih.gov For derivatized tiagabine HCl, a mobile phase of ammonium (B1175870) acetate-acetonitrile has been used. nih.gov
Detection: UV detection, for instance, at 260 nm. nih.gov
These methods are capable of separating the R-(-) and S-(+) enantiomers of tiagabine HCl with good selectivity and resolution. nih.govnih.gov Validation studies have demonstrated acceptable precision and low limits of quantification for the minor enantiomer. nih.govnih.gov For example, a method using a Chiralcel-OD column achieved a selectivity factor of 1.55 and a resolution factor of 3.4, with a limit of quantification for the S-(+)-enantiomer of approximately 0.03%. nih.gov
Research has also investigated the chiral stability of tiagabine HCl. Studies indicate that at room temperature and under acidic conditions, a small percentage of the R-(-)-enantiomer can convert to the S-(+)-enantiomer. nih.gov
Here is a summary of typical parameters and findings from chromatographic analysis of Tiagabine HCl:
| Technique | Application | Stationary Phase | Mobile Phase Examples | Detection Method | Key Findings / Parameters | Citation |
| HPLC | Purity Assessment | C18 (L1 packing) | Water (pH 2.3 with H₃PO₄) / Acetonitrile mixtures | UV (254 nm) | Purity typically >98% or >99%. bdg.co.nztcichemicals.comtocris.commerckmillipore.com Used for quantitative analysis. iajps.comtsijournals.compharmacopeia.cn | bdg.co.nztcichemicals.comtocris.comiajps.comtsijournals.compharmacopeia.cnmerckmillipore.com |
| HPLC | Quantitative Analysis | - | Double distilled water (for UV spec) | UV (257 nm) | Linearity 10-50 µg/mL, correlation coefficient 0.99845. tsijournals.com | tsijournals.com |
| Chiral HPLC | Enantiomeric Purity | Chiralcel-OD | Hexane-isopropanol-ethanol (80:14:06 v/v/v) + 0.5% TFA | UV (260 nm) | Selectivity factor 1.55, Resolution 3.4, LOQ ~0.03% for S-(+) enantiomer. nih.gov | nih.gov |
| Chiral HPLC | Enantiomeric Purity | Pirkle type phenyl glycine (derivatized Tiagabine HCl) | 0.1 M Ammonium acetate-acetonitrile (69:31 v/v) | UV | Selectivity factor ≥ 1-2, %RSD < 5, LOQ ≤ 0.05%. nih.gov | nih.gov |
| Chiral HPLC | Enantiomeric Purity (Precursors) | Chiralcel-OG | Hexane, isopropanol, etc. | UV | Used for chiral precursors, selectivity factor ≥ 1-2, %RSD < 5, LOQ ≤ 0.05%. nih.govpravara.com | nih.govpravara.com |
Applications of Tiagabine D6 Hcl in Drug Discovery and Preclinical Research
Use in Preclinical Pharmacokinetic and Metabolic Studies
Preclinical pharmacokinetic (PK) and metabolic studies are crucial stages in drug development, investigating how an organism absorbs, distributes, metabolizes, and excretes a drug (ADME). Tiagabine-d6 HCl plays a significant role in these studies, often serving as an internal standard for the quantification of tiagabine (B1662831) in biological matrices such as plasma, urine, and tissue samples. caymanchem.com The use of a stable labeled internal standard like this compound is essential for accurate and reliable quantification in methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.com This is because the labeled standard behaves nearly identically to the unlabeled drug during sample preparation and analysis, compensating for potential variations and matrix effects.
Studies have investigated the pharmacokinetics of tiagabine, including its absorption, protein binding (approximately 96%), metabolism primarily by the hepatic CYP450 system (mainly CYP3A), and excretion (approximately 25% in urine and 63% in feces, primarily as metabolites). wikipedia.orgdrugbank.com Tiagabine is nearly completely absorbed with high oral bioavailability. drugbank.com The clearance of tiagabine can be affected by co-administration of hepatic enzyme-inducing antiepileptic drugs. fda.gov While these studies primarily refer to unlabeled tiagabine, the methodologies developed often rely on the use of a labeled internal standard like this compound for accurate measurement of tiagabine concentrations.
Tracing of Drug Disposition Pathways
The deuterium (B1214612) label in this compound allows researchers to trace the disposition pathways of tiagabine within preclinical models. By administering the labeled compound, scientists can follow its movement through the body, including its absorption into the bloodstream, distribution to various tissues and organs, and eventual elimination routes. The mass difference between Tiagabine-d6 and endogenous compounds or other co-administered substances enables specific detection and quantification of the drug and its labeled metabolites. This tracing is vital for understanding how the drug is distributed and where it accumulates, providing insights into its potential sites of action and potential off-target effects.
Investigation of Metabolic Shunting
This compound is a valuable tool for investigating the metabolic fate of tiagabine, including potential metabolic shunting. Metabolic shunting occurs when a compound is metabolized through alternative pathways, which can impact its efficacy and safety. By analyzing the metabolites of this compound, researchers can identify and quantify the different metabolic products formed. The deuterium label helps distinguish between the parent drug and its metabolites, and in some cases, can provide information about which parts of the molecule are being metabolized. This is particularly useful when studying the impact of enzymes or co-administered drugs on tiagabine's metabolism.
Development of New Chemical Entities (NCEs) and Analogs
Tiagabine, as a potent and selective inhibitor of the GABA transporter 1 (GAT-1), serves as a lead compound for the development of new chemical entities (NCEs) and analogs aimed at modulating GABAergic neurotransmission. guidetopharmacology.orgprobes-drugs.orgrndsystems.com While this compound itself is primarily used as an analytical standard, research involving tiagabine and its interaction with GAT-1, often quantified using labeled standards, contributes to the knowledge base for designing novel compounds with similar or improved properties.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how modifications to a compound's chemical structure influence its biological activity. Research on GABA uptake inhibitors, including studies that likely utilized analytical techniques relying on labeled standards like this compound for quantification, has contributed to understanding the structural features critical for GAT-1 binding and inhibition. probes-drugs.orgrndsystems.com Although the direct use of this compound in SAR studies is less common than its use in PK/metabolism, the data generated from studies using labeled tiagabine to quantify GAT-1 interaction or cellular uptake in the presence of different structural analogs indirectly supports SAR investigations by providing accurate measurements of compound activity. Studies on the synthesis of novel GABA uptake inhibitors and the elucidation of SAR leading to tiagabine highlight the importance of understanding the relationship between chemical structure and activity. caymanchem.comrndsystems.com
Rational Design of GABA Transporter Ligands
The understanding gained from studying tiagabine's mechanism of action and its interaction with GAT-1 is crucial for the rational design of new GABA transporter ligands. Tiagabine blocks GABA reuptake into presynaptic neurons and glial cells by binding to recognition sites on the GABA uptake carrier, increasing the amount of GABA available in the synaptic cleft. wikipedia.orgdrugbank.commedlink.com Research, potentially supported by analytical methods using this compound, helps to elucidate the binding modes of tiagabine and its analogs to GABA transporters. nih.gov This structural and mechanistic information guides the design of novel compounds with targeted affinity and selectivity for specific GABA transporters, aiming to develop more effective and potentially safer therapeutic agents for neurological disorders. The identification of the main, high-affinity binding site for tiagabine and its analogues is crucial for the future rational design of GABA transporter inhibitors. nih.gov
Research on Drug-Drug Interactions in Preclinical Models
Drug-drug interactions (DDIs) are a critical consideration in drug development, as co-administration of multiple medications can alter their pharmacokinetics or pharmacodynamics. This compound is a valuable tool for investigating potential pharmacokinetic drug-drug interactions involving tiagabine in preclinical models. By administering this compound along with other potential co-administered drugs, researchers can accurately measure the concentration of tiagabine and its metabolites, even in the presence of the other drug and its own metabolites. This allows for the assessment of whether the co-administered drug affects the absorption, metabolism (particularly via CYP enzymes), or excretion of tiagabine. drugbank.comfda.gov
Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods employing this compound as an internal standard are critical steps in drug discovery and preclinical research. These methods are essential for determining the concentration of Tiagabine in various biological samples, such as plasma, serum, or tissue extracts, which is necessary for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity, selectivity, and speed frontiersin.org.
A typical bioanalytical method for Tiagabine using this compound as an internal standard involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation techniques such as protein precipitation or solid-phase extraction are commonly employed to isolate the analytes from the biological matrix and remove interfering substances mdpi.comakjournals.comnih.govcda-amc.ca. Following sample preparation, the sample extract is injected into an LC-MS/MS system. Chromatographic separation is achieved on a suitable stationary phase, typically a reversed-phase column, using an appropriate mobile phase gradient or isocratic conditions frontiersin.orgmdpi.comakjournals.comresearchgate.net. The separated analytes are then detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode frontiersin.orgmdpi.comakjournals.comnih.govresearchgate.net.
Validation of a bioanalytical method using this compound as the internal standard is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) frontiersin.orgakjournals.comresearchgate.net. Key validation parameters evaluated include selectivity, specificity, linearity, accuracy, precision, lower limit of quantification (LLOQ), limit of detection (LOD), matrix effect, carryover, and stability mdpi.comakjournals.comcda-amc.caresearchgate.netascld.orgresearchgate.net.
Research has specifically investigated the impact of cross signal contributions between Tiagabine and its internal standard, this compound, on the accuracy and linearity of LC-MS-based bioanalysis. This study, using a typical bioanalytical method for Tiagabine in human EDTA K(3) plasma over a concentration range of 1-1000 ng/mL, demonstrated that when the analyte contributes to the internal standard signal, linearity and accuracy can be affected, particularly at low internal standard concentrations researchgate.netnih.gov. Conversely, signal contribution from the internal standard to the analyte can lead to a shift in the calibration curve intercept, although theoretically, it does not impact accuracy researchgate.netnih.gov. The study highlighted that significant systematic errors could arise in unknown sample results even if calibration standards and quality controls meet acceptance criteria, emphasizing the importance of considering these cross contributions during method development and validation researchgate.netnih.gov. Good inter-run accuracy and precision were achievable when the internal standard solution concentration was equivalent to the lower limit of quantitation researchgate.netnih.gov.
Typical validation parameters assessed in bioanalytical methods for small molecules like Tiagabine include:
| Validation Parameter | Description |
| Selectivity/Specificity | Ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, including endogenous compounds and co-administered medications. mdpi.comakjournals.comascld.org |
| Linearity | The relationship between the instrument response and the concentration of the analyte over a defined range. Assessed by analyzing calibration standards at multiple concentration levels. mdpi.comakjournals.comcda-amc.caresearchgate.netresearchgate.netascld.org |
| Accuracy | The closeness of the measured value to the true nominal concentration. Evaluated by analyzing quality control (QC) samples at different concentration levels. mdpi.comakjournals.comcda-amc.caresearchgate.netresearchgate.netascld.org |
| Precision | The reproducibility of the measurements. Assessed as within-run (repeatability) and between-run (intermediate precision) variability using QC samples. mdpi.comakjournals.comcda-amc.caresearchgate.netresearchgate.netascld.org |
| LLOQ | The lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. mdpi.comakjournals.comcda-amc.caresearchgate.netresearchgate.netascld.org |
| LOD | The lowest analyte concentration that can be detected, but not necessarily quantified, under the stated experimental conditions. mdpi.comresearchgate.netascld.org |
| Matrix Effect | The influence of the sample matrix components on the ionization efficiency of the analyte and internal standard. mdpi.comakjournals.comnih.govcda-amc.caresearchgate.netresearchgate.netascld.org |
| Carryover | The appearance of analyte signal in a blank sample following the injection of a high-concentration sample. mdpi.comakjournals.comascld.org |
| Stability | The ability of the analyte and internal standard to remain unchanged in the biological matrix and in processed samples under various storage and handling conditions. akjournals.comresearchgate.net |
The use of this compound as an internal standard is integral to developing robust and reliable bioanalytical methods for Tiagabine, enabling accurate quantification necessary for supporting preclinical studies and understanding the compound's behavior in biological systems.
Emerging Research Areas and Future Perspectives
Advancements in Deuterium (B1214612) Labeling Technologies
Significant advancements have been made in deuterium labeling technologies, enhancing the efficiency and versatility of incorporating deuterium into organic molecules. Recent years have seen breakthroughs in selective isotope labeling methodologies, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net These techniques allow for the precise placement of deuterium atoms within a molecule, which is crucial for controlling the impact on metabolic pathways. researchgate.netacs.org
Hydrogen isotope exchange (HIE) reactions, particularly photocatalyzed methods for C(sp³)–H bonds, have seen notable progress. researchgate.net Additionally, the design of nanoelectrodes for selective dehalogenative and reductive deuteration of unsaturated bonds has been explored. researchgate.net The development of efficient strategies for isotopic labeling using heterogeneous earth-abundant catalysts is also a growing area. researchgate.net These technological advancements are making the synthesis of selectively deuterated compounds, such as Tiagabine-d6 HCl, more accessible and cost-effective, facilitating their broader use in research and development. researchgate.net
Deuterium labeling is not only used to improve pharmacokinetic properties but also plays a crucial role in quantitative mass spectrometry as stable-isotope-labeled internal standards (SILS). musechem.comacs.org The unique mass signature of deuterated compounds allows for precise quantification and analysis of drugs and their metabolites in complex biological matrices, which is essential for accurate pharmacokinetic and pharmacodynamic studies. musechem.com
Potential for Novel Preclinical Research Applications
Deuterated analogs, including compounds like this compound, hold significant potential for novel preclinical research applications. Their altered metabolic profiles and improved pharmacokinetic properties can provide a clearer understanding of drug behavior in biological systems. nih.govresearchgate.net By using deuterated versions, researchers can differentiate the parent compound from its metabolites more easily, allowing for more accurate studies of absorption, distribution, metabolism, and excretion (ADME). clearsynth.commusechem.com
Furthermore, deuterated analogs can be used to stabilize stereogenic centers, allowing for the independent study of individual enantiomers or diastereomers, which may have different pharmacological activities. acs.org This "deuterium-enabled chiral switching" can provide valuable insights into the stereochemistry-activity relationships of drugs. acs.org
While the specific preclinical research applications of this compound are not extensively detailed in the search results beyond its use as an analytical standard axios-research.comcaymanchem.com, the general principles of deuteration in preclinical research apply. Given that tiagabine (B1662831) is a GABA reuptake inhibitor wikipedia.org, this compound could potentially be used in preclinical studies to investigate the impact of altered metabolism on GABAergic neurotransmission and its role in various neurological conditions, offering a tool to explore the therapeutic potential of modulating GABA levels with a potentially improved pharmacokinetic profile compared to the non-deuterated form.
Integration of Deuterated Analogs in Systems Pharmacology
The integration of deuterated analogs in systems pharmacology approaches is an emerging area of research. Systems pharmacology aims to understand the complex interactions between drugs and biological systems by integrating data from various levels, including molecular, cellular, tissue, and organismal. Deuterated compounds can contribute significantly to this field by providing more precise data on drug disposition and metabolism.
By using deuterated analogs, researchers can employ advanced analytical techniques like mass spectrometry to track the compound and its metabolites with high sensitivity and specificity. musechem.comacs.org This allows for the generation of detailed pharmacokinetic data, which is essential for building accurate physiologically based pharmacokinetic (PBPK) models. These models are crucial in systems pharmacology for simulating drug behavior in the body and predicting drug responses.
Deuterium labeling can also be used in conjunction with techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein conformations and protein-ligand interactions. clearsynth.comacs.org This provides insights into how drugs bind to their targets and how these interactions might be affected by metabolic modifications. Such information is valuable for understanding the pharmacodynamics of a drug within the context of the entire biological system.
Addressing Research Gaps in GABAergic System Understanding
Deuterated compounds like this compound can play a role in addressing research gaps in the understanding of the GABAergic system. The GABAergic system, which utilizes gamma-aminobutyric acid (GABA) as the major inhibitory neurotransmitter, is crucial for regulating neuronal excitability and is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. wikipedia.orgmdpi.comtmc.edu Tiagabine, as a GAT-1 inhibitor, increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission. wikipedia.orgnih.gov
Despite the importance of the GABAergic system, there are still research gaps in fully understanding its complex regulation and its precise role in the pathophysiology of various diseases. Deuterated tools like this compound can help to bridge these gaps.
For instance, by providing a metabolically more stable form of tiagabine, this compound can be used to study the effects of sustained GABA reuptake inhibition without the confounding factor of rapid metabolism. This could be particularly useful in long-term studies or in models where the metabolic profile of the non-deuterated drug complicates the interpretation of results.
Furthermore, using this compound in conjunction with advanced imaging techniques or electrophysiological studies could provide more precise data on the dynamics of GABAergic neurotransmission under different conditions. Its use as an internal standard in mass spectrometry allows for accurate quantification of tiagabine in biological samples, which is essential for correlating drug exposure with pharmacological effects and gaining a deeper understanding of the relationship between GABA levels and physiological outcomes. caymanchem.com
Research into subtype-selective GABAergic modulators is also an active area, and deuterated analogs of such compounds are being developed to improve their pharmacokinetic profiles and enable their preclinical evaluation. businesswire.comresearchgate.netfrontiersin.org While this compound is a deuterated form of a GAT-1 inhibitor rather than a receptor modulator, the principle of using deuteration to enhance the research utility of GABAergic compounds remains relevant. By providing a reliable and quantifiable tool, this compound can contribute to studies investigating the role of GAT-1 in specific neuronal circuits or disease states, thereby helping to address existing research gaps in GABAergic system understanding.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tiagabine | 60648 |
| This compound | 46783079 |
| Tiagabine Hydrochloride | 91274 |
Q & A
Q. What are the key considerations for synthesizing Tiagabine-d6 HCl in a laboratory setting?
- Methodological Answer : Synthesis should prioritize isotopic purity (deuterium incorporation ≥99%) and reproducibility. Use controlled deuteration techniques, such as catalytic exchange in deuterated solvents (e.g., D₂O or DMSO-d6), followed by HCl salt formation under inert conditions. Validate isotopic integrity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Experimental Design : Include stepwise characterization data (e.g., H/C NMR, HPLC purity ≥98%) in the main manuscript, with detailed synthetic protocols (e.g., reaction times, solvent ratios) in supplementary materials to ensure reproducibility .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine high-resolution MS (HRMS) for molecular formula verification and H NMR to confirm deuterium placement. Compare spectral data with non-deuterated Tiagabine HCl to identify isotopic shifts .
- Data Contradiction Analysis : If discrepancies arise (e.g., unexpected peaks in NMR), re-examine deuteration efficiency or potential side reactions (e.g., proton-deuterium exchange under acidic conditions) .
Advanced Research Questions
Q. What experimental strategies optimize the stability of this compound in pharmacokinetic studies?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Use LC-MS/MS to quantify degradation products (e.g., back-exchange to non-deuterated forms). Apply Arrhenius kinetics to predict shelf-life .
- Advanced Design : Implement a factorial design (DoE) to assess interactions between variables (e.g., buffer composition vs. temperature) and identify critical stability-limiting factors .
Q. How should researchers resolve contradictions in this compound’s metabolic pathway data across studies?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to compare methodologies (e.g., in vitro vs. in vivo models, enzyme sources). Use meta-analysis to quantify variability in CYP3A4-mediated metabolism rates .
- Critical Analysis : Evaluate if deuterium isotope effects (e.g., altered binding affinity) explain discrepancies. Validate findings using knockout animal models or recombinant enzyme assays .
Q. What are the best practices for designing isotope dilution assays using this compound as an internal standard?
- Methodological Answer : Optimize matrix-matched calibration curves to account for ion suppression/enhancement in biological samples (e.g., plasma, brain homogenates). Validate linearity (R² ≥0.99), precision (CV ≤15%), and accuracy (85–115%) per FDA bioanalytical guidelines .
- Advanced Pitfalls : Avoid over-reliance on single-point calibration; instead, use multi-level validation to detect non-linear behavior at low concentrations .
Q. How can researchers investigate the neuropharmacological selectivity of this compound in GABA transporter subtypes?
- Methodological Answer : Employ radioligand binding assays (e.g., [³H]GABA uptake inhibition) with subtype-specific cell lines (e.g., GAT-1 vs. GAT-3 transfected HEK293 cells). Compare IC₅₀ values between deuterated and non-deuterated forms to assess isotopic effects .
- Data Interpretation : Use Schild analysis to determine if deuterium alters competitive/non-competitive inhibition mechanisms .
Cross-Disciplinary and Ethical Considerations
Q. What ethical frameworks apply when using this compound in animal seizure models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo studies, including justification of sample sizes and humane endpoints (e.g., seizure severity scoring). Use blinding and randomization to minimize bias .
- Ethical Pitfalls : Avoid underpowered studies; conduct a priori power analysis to balance statistical rigor with animal welfare .
Q. How can computational models enhance the study of this compound’s pharmacokinetics?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating deuterium-specific parameters (e.g., reduced metabolic clearance). Validate predictions against in vivo data using Akaike Information Criterion (AIC) .
- Advanced Integration : Combine molecular dynamics simulations to explore deuterium-induced conformational changes in drug-target interactions .
Data Presentation and Reproducibility
Q. What are the minimum reporting standards for this compound studies?
- Methodological Answer : Follow MIAME (Microarray) or MIAPE (Proteomics) analogs for small molecules: report synthesis conditions, analytical instrument parameters (e.g., LC gradient, MS ionization mode), and raw data repositories (e.g., ChEMBL, PubChem) .
- Reproducibility : Provide detailed metadata (e.g., batch-specific deuterium content) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
